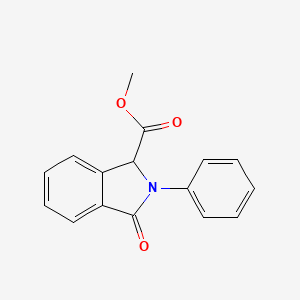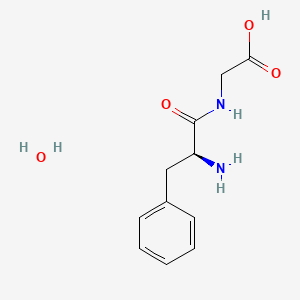
3-Monobromobisphenol A
Vue d'ensemble
Description
3-Monobromobisphenol A (3-MBBA) is a chemical compound that belongs to the family of brominated bisphenols, which are widely used as flame retardants in various industrial and consumer products. It is a derivative of bisphenol A (BPA), which is a well-known endocrine disruptor that can interfere with the hormonal system of humans and animals. 3-MBBA has been identified as a potential replacement for BPA due to its similar chemical structure and flame retardant properties. However, there is limited information available on its toxicity and health effects.
Applications De Recherche Scientifique
1. Estrogenic Potencies in Cell Line Assays
3-Monobromobisphenol A, among other compounds, was studied for its (anti)estrogenic potencies in various cell line assays. It showed significant estrogenic potencies, with lower degrees of bromination indicating higher potencies. This study contributes to understanding the estrogen-like effects of environmental contaminants (Meerts et al., 2001).
2. Anaerobic Biodegradation
Research on the anaerobic biodegradation of monobrominated phenols, including 3-Monobromobisphenol A, highlighted their utilization by microorganisms in various environmental conditions. This study aids in understanding the environmental fate of these compounds (Monserrate & Häggblom, 1997).
3. Role in Fibroblast Biology
While not directly studying 3-Monobromobisphenol A, research on fibroblast biology in three-dimensional collagen matrices offers insights into how environmental chemicals might influence cell-matrix interactions and tissue remodeling (Grinnell, 2003).
4. Degradation as a Heterogeneous Fenton Catalyst
A study on the degradation of Tetrabromobisphenol A (a related compound) using iron oxide on a magnetic nanocomposite highlighted the potential for innovative approaches to pollution control, which could be relevant for 3-Monobromobisphenol A as well (Zhou et al., 2014).
5. Cellular Antioxidant Effects
The antioxidant activities of various bromophenols, potentially including derivatives like 3-Monobromobisphenol A, were assessed in cellular assays. This research helps in understanding the potential health effects of these compounds (Olsen et al., 2013).
6. Microbial Culture Enrichment for Reductive Debromination
An investigation into the enrichment of a microbial culture capable of reductive debromination of flame retardants like Tetrabromobisphenol-A offers insights into microbial pathways that could affect 3-Monobromobisphenol A in the environment (Arbeli & Ronen, 2003).
7. Influence on Adipocyte Differentiation
Research on the impact of brominated flame retardants on adipocyte differentiation, including compounds like 3-Monobromobisphenol A, provides insights into potential health impacts of environmental exposure to these compounds (Akiyama et al., 2015).
8. Ecotoxicity to Aquatic Organisms
A study on the ecotoxicity of brominated flame retardants, including derivatives of tetrabromobisphenol A, sheds light on the environmental risks posed by these compounds to aquatic ecosystems, which could be relevant for 3-Monobromobisphenol A as well (Debenest et al., 2010).
Propriétés
IUPAC Name |
2-bromo-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENULINRALIKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976201 | |
| Record name | Monobromobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Monobromobisphenol A | |
CAS RN |
6073-11-6 | |
| Record name | Monobromobisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6073-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monobromobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B3274371.png)






![ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B3274430.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol](/img/structure/B3274432.png)
![1H-Imidazo[4,5-c]pyridin-7-ol, 2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-](/img/structure/B3274437.png)